AX-024

Catalog No.
S006734
CAS No.
1370544-73-2
M.F
C21H22FNO2
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AX-024

CAS Number

1370544-73-2

Product Name

AX-024

IUPAC Name

1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine

Molecular Formula

C21H22FNO2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C21H22FNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3

InChI Key

VMMKGVRPILDZML-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4

AX-024 is an cytokine release inhibitor which can strongly inhibit the production of interleukin-6 (IL-6), tumor necrosis factor-α (TNFα), interferon-γ (IFN-γ), IL-10 and IL-17A.

Current Research Availability

Chemical Structure Analysis

The chemical structure of 1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine contains several functional groups that are of interest in medicinal chemistry. These groups include:

  • Chromane: The chromane core structure is present in many biologically active molecules, including some natural products and synthetic drugs .
  • Methoxy group: The methoxy group (OCH3) can influence the physical and chemical properties of the molecule, such as solubility and metabolism .
  • Fluorophenyl: The presence of a fluorine atom on the phenyl ring can affect the binding properties of the molecule to biological targets .
  • Pyrrolidine: The pyrrolidine ring is a common scaffold in many pharmaceutical drugs, often impacting absorption and metabolism .

AX-024 is a small molecule designed to modulate T cell activity by disrupting the interaction between CD3ε, a subunit of the T-cell receptor, and Nck1, a signaling adaptor protein. This compound has garnered attention for its potential therapeutic applications in autoimmune and inflammatory diseases due to its ability to inhibit T cell proliferation under specific conditions. AX-024 operates by binding to the Nck1-SH3.1 domain, which is critical for the recruitment of Nck1 to the T cell receptor complex, thus affecting downstream signaling pathways associated with T cell activation and proliferation .

  • The mechanism of action of chromanones can vary depending on the specific molecule and its substituents. Some chromanones exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities []. Their mode of action for these effects is still under investigation.
  • There is no information available on the specific mechanism of action of 1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine.
  • Data on the safety and hazards of 1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine is not available.
  • Chromanones in general may have varying toxicity profiles depending on their structure. It is advisable to handle them with appropriate laboratory precautions until specific safety information is available.
. Its mechanism involves binding to the SH3.1 domain of Nck1, thereby preventing its interaction with proline-rich sequences in CD3ε. This disruption alters T cell receptor signaling pathways, particularly those involving ZAP70 phosphorylation, although studies indicate that AX-024 does not significantly inhibit ZAP70 activity itself when T cells are stimulated weakly .

The biological activity of AX-024 has been characterized through various assays demonstrating its ability to reduce T cell proliferation. Specifically, it has been shown to inhibit CD4 T cell proliferation in response to weak stimulation via the T cell receptor. The compound appears to exert its effects through polypharmacology, potentially engaging multiple targets within T cells beyond just the Nck/CD3ε interaction .

While specific synthetic routes for AX-024 are not extensively detailed in the literature, it is typically synthesized through standard organic chemistry techniques involving reactions that yield small molecular weight compounds suitable for biological assays. The synthesis likely involves steps that introduce functional groups necessary for its interaction with protein domains, although proprietary methods may be employed by pharmaceutical companies .

AX-024 has potential applications in treating autoimmune diseases and conditions characterized by excessive T cell activation. Its ability to modulate immune responses makes it a candidate for further development as a therapeutic agent in diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, it could serve as a research tool for studying T cell signaling pathways and immune responses .

Several compounds share structural or functional similarities with AX-024, particularly those targeting protein-protein interactions within immune signaling pathways. Here are a few notable examples:

CompoundMechanism of ActionUnique Features
AX-141Inhibits similar interactions as AX-024Less potent than AX-024 in disrupting Nck/CD3ε
SAR629Targets TCR signaling pathwaysMore selective for specific TCR complexes
PPI-1Disrupts various protein-protein interactionsBroad-spectrum inhibitor of immune responses
GDC-0032Inhibits PI3K signaling pathwayFocuses on downstream effects rather than direct PPI inhibition

AX-024 is unique in its specific targeting of the CD3ε-Nck interaction while maintaining a profile that allows for polypharmacology—engaging multiple targets which may contribute to its efficacy in modulating immune responses .

Molecular Formula and Weight

AX-024 is defined by the molecular formula $$ \text{C}{21}\text{H}{22}\text{FNO}_2 $$, corresponding to a molecular weight of 339.40 g/mol. Its composition includes 21 carbon atoms, 22 hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms. The presence of fluorine and methoxy groups contributes to its distinct electronic and steric properties.

Table 1: Fundamental Molecular Data

PropertyValueSource References
Molecular Formula$$ \text{C}{21}\text{H}{22}\text{FNO}_2 $$
Molecular Weight339.40 g/mol
SMILES NotationCOC1=CC=C(OC2)C(C(C3=CC=C(F)C=C3)=C2CN4CCCC4)=C1
InChIKeyVMMKGVRPILDZML-UHFFFAOYSA-N

Structural Features

AX-024’s structure comprises three primary components:

  • Aromatic Core: A methoxy-substituted chromene ring system, which enhances planar stability and π-π stacking potential.
  • Fluorophenyl Group: A 4-fluorophenyl substituent linked to the chromene core, introducing electronegativity and metabolic resistance.
  • Pyrrolidine Moiety: A saturated five-membered nitrogen-containing ring (pyrrolidine) connected via a methylene bridge, contributing to conformational flexibility and target interaction.

The compound’s three-dimensional arrangement is critical for its biological activity, as the pyrrolidine ring facilitates binding to SH3 domains in signaling proteins.

Physicochemical Properties

Solubility and Stability

AX-024 exhibits moderate solubility in organic solvents:

  • DMSO: 35 mg/mL (103.12 mM) with ultrasonic agitation.
  • Ethanol: 100 mg/mL (294.64 mM).
    The compound is stable at 2–8°C for up to two years when stored in sealed containers.

Partition Coefficient (LogP)

Experimental and computational studies report varying LogP values:

  • CX LogP: 4.32 (ChEMBL2312370)
  • CX LogD: 3.68 (ChEMBL2312370)
  • Alternative LogP: 2.02 (ChEMBL1779058)

This discrepancy may arise from differences in measurement methodologies (e.g., shake-flask vs. chromatographic techniques) or protonation states under experimental conditions.

Table 2: Physicochemical Summary

PropertyValueSource References
Solubility (DMSO)35 mg/mL
Solubility (Ethanol)100 mg/mL
LogP (CX)4.32
LogP (Alternative)2.02

Synthesis and Manufacturing

While detailed synthetic pathways remain proprietary, AX-024 is synthesized via Mannich-type reactions or multistep coupling strategies, common in heterocyclic chemistry. Key steps likely involve:

  • Functionalization of the chromene core with fluorine and methoxy groups.
  • Introduction of the pyrrolidine moiety through nucleophilic substitution or reductive amination.
  • Purification via column chromatography or recrystallization to achieve >98% purity.

Structure-Activity Relationship (SAR)

Modifications to AX-024’s structure reveal critical SAR insights:

  • Pyrrolidine vs. Piperidine: Replacing piperidine with pyrrolidine enhances potency by 10,000-fold, attributed to reduced steric hindrance and improved SH3 domain binding.
  • Methoxy Substitution: The 6-methoxy group on the chromene ring increases metabolic stability and hydrophobic interactions.
  • Fluorophenyl Group: The fluorine atom augments electronegativity, strengthening van der Waals interactions with target proteins.

Spectroscopic Characterization

Publicly available spectroscopic data are limited. However, theoretical analyses predict:

  • IR Spectra: Stretching vibrations for C-F (1100 cm$$^{-1}$$), C-O (1250 cm$$^{-1}$$), and N-H (3300 cm$$^{-1}$$).
  • NMR: Expected aromatic proton signals between δ 6.5–7.5 ppm and methoxy protons at δ 3.8 ppm.

Chemical Name and Structural Formula

AX-024 is systematically known as 1-((4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine [1] [5] [7]. This compound represents a novel synthetic organic molecule that incorporates multiple heterocyclic ring systems within its molecular architecture [9]. The chemical structure features a chromene core scaffold linked to a pyrrolidine moiety through a methylene bridge, with additional fluorophenyl and methoxy substituents [14] [15].

The structural formula of AX-024 can be represented by the molecular formula C₂₁H₂₂FNO₂ [5] [14] [15]. The compound's structural integrity is characterized by the presence of a 2H-chromene ring system substituted at the 4-position with a 4-fluorophenyl group and at the 6-position with a methoxy group [1] [5]. The pyrrolidine ring is attached via a methylene linker at the 3-position of the chromene scaffold [14] [16].

The canonical SMILES notation for AX-024 is COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4 [5] [14] [16]. This representation provides a standardized description of the molecular connectivity and allows for computational analysis of the compound's three-dimensional structure [14].

Molecular Weight and Composition

PropertyValueUnit
Molecular Weight (free base)339.16g/mol
Molecular Weight (hydrochloride salt)375.86g/mol
Molecular Formula (free base)C₂₁H₂₂FNO₂-
Molecular Formula (hydrochloride)C₂₁H₂₃ClFNO₂-

The molecular composition of AX-024 consists of twenty-one carbon atoms, twenty-two hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms in its free base form [5] [14] [15]. When formulated as the hydrochloride salt, which is the commonly used pharmaceutical form, the molecular weight increases to 375.86 g/mol due to the addition of hydrochloric acid [1] [5] [15].

The compound exhibits a molecular complexity score of 141, indicating a moderately complex molecular structure with multiple ring systems and functional groups [21]. The heavy atom count totals twelve atoms, contributing to the overall molecular stability and three-dimensional conformation [21]. The compound possesses two hydrogen bond acceptor sites and one hydrogen bond donor site in its free base form, which influences its physicochemical properties and potential biological interactions [21].

Key Functional Groups and Their Significance

AX-024 contains several pharmacologically significant functional groups that contribute to its biological activity and chemical properties [19]. The chromene moiety represents the central structural feature, providing a rigid bicyclic framework that serves as a scaffold for molecular recognition [19] [20]. Chromene derivatives are widely recognized in medicinal chemistry for their diverse biological activities and ability to interact with various protein targets [19] [20].

The 4-fluorophenyl substituent introduces an electron-withdrawing fluorine atom that modulates the electronic properties of the aromatic ring system [21] [23]. Fluorine substitution in pharmaceutical compounds often enhances metabolic stability, improves binding affinity to target proteins, and can influence pharmacokinetic properties [21] [23]. The para-fluorophenyl group in AX-024 contributes to the compound's selectivity and potency through specific hydrophobic and electronic interactions with target proteins [21].

The methoxy group at the 6-position of the chromene ring serves as an electron-donating substituent that influences the electronic distribution within the aromatic system [19] [20]. Methoxy groups are commonly found in bioactive natural products and synthetic pharmaceuticals, where they contribute to molecular recognition and binding affinity [19] [20]. In the context of AX-024, the methoxy group may participate in hydrogen bonding interactions or provide favorable hydrophobic contacts with target binding sites [20].

The pyrrolidine ring system represents a saturated five-membered heterocycle containing nitrogen [21] [23]. Pyrrolidine moieties are frequently incorporated into pharmaceutical compounds due to their conformational flexibility and ability to adopt specific three-dimensional orientations that complement protein binding sites [21] [23]. The pyrrolidine nitrogen in AX-024 can participate in hydrogen bonding interactions and may serve as a protonation site under physiological conditions [23].

The methylene linker connecting the chromene and pyrrolidine ring systems provides conformational flexibility while maintaining the spatial relationship between these two pharmacophores [6]. This structural feature allows the molecule to adopt various conformations that may be required for optimal binding to target proteins [6]. The flexibility introduced by the methylene bridge contrasts with the rigidity of the aromatic ring systems, creating a balanced molecular architecture suitable for protein-ligand interactions [6].

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

339.16345711 g/mol

Monoisotopic Mass

339.16345711 g/mol

Heavy Atom Count

25

UNII

KB6W4N95QS

Dates

Last modified: 08-15-2023
[1]. Borroto A, et al. First-in-class inhibitor of the T cell receptor for the treatment of autoimmune diseases. Sci Transl Med. 2016 Dec 21;8(370):370ra184.

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